molecular formula C10H14N2O3 B12287874 Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate

Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate

Cat. No.: B12287874
M. Wt: 210.23 g/mol
InChI Key: AJKJBTXMRIJSRV-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate is a chemical compound with the molecular formula C10H14N2O3 It is characterized by the presence of a methoxy group attached to a pyridine ring, an amino group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with a suitable amine and esterifying agent. One common method involves the use of methyl 3-aminopropanoate as a starting material, which is then reacted with 6-methoxypyridine-3-carbaldehyde under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s amino and methoxy groups play a crucial role in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group on the pyridine ring and the amino group on the propanoate chain make it a versatile compound for various applications .

Properties

IUPAC Name

methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-9-4-3-7(6-12-9)8(11)5-10(13)15-2/h3-4,6,8H,5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKJBTXMRIJSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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